molecular formula C20H20FN3O4 B2783940 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1286704-22-0

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2783940
CAS RN: 1286704-22-0
M. Wt: 385.395
InChI Key: UUDURFDEEPOKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds with structural similarities, such as derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showcases the interest in creating new molecules with potential anti-inflammatory activities. This points to a broader application in designing new therapeutic agents based on similar chemical structures (K. Sunder & Jayapal Maleraju, 2013).

Pharmacophoric Heterocyclic Nucleus

  • The dihydrobenzo[1,4]oxathiine nucleus, related to part of the compound's structure, is recognized for its wide range of biological activities. This includes being ligands for various receptors and exhibiting antimycotic and antioxidant properties, suggesting potential applications in drug discovery and development for a variety of diseases (C. Viglianisi & S. Menichetti, 2010).

Enzyme Inhibition

  • Research into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, similar to parts of the queried compound's structure, indicates applications in addressing diseases related to enzyme dysregulation. This includes inhibitors for α-glucosidase and acetylcholinesterase, hinting at therapeutic applications in diabetes and neurodegenerative diseases (M. Abbasi et al., 2019).

Novel Synthesis Methods

  • Innovative synthesis methods for compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed processes open new avenues for creating complex molecules with potential pharmacological applications. Such methodologies can be crucial in the development of new drugs and materials (B. Gabriele et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for research on this compound are not clear from the available literature. Further studies could focus on elucidating its synthesis, properties, and potential uses .

properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-13-2-3-14(10-16(13)21)22-19(25)12-23-6-7-24(20(23)26)15-4-5-17-18(11-15)28-9-8-27-17/h2-5,10-11H,6-9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDURFDEEPOKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.